![molecular formula C10H7N3 B1628804 4-Aminoisoquinoline-1-carbonitrile CAS No. 573758-69-7](/img/structure/B1628804.png)
4-Aminoisoquinoline-1-carbonitrile
Overview
Description
4-Aminoisoquinoline-1-carbonitrile (4-AICN) is an organic compound that is widely used for a variety of scientific research applications. It is a heterocyclic compound consisting of a nitrogen atom, a carbon atom, and four hydrogen atoms. It is also known as 4-Aminoisoquinoline-1-carbonitrile and 4-AICN. 4-AICN has a wide range of uses in the laboratory, including the synthesis of other compounds, the study of its biochemical and physiological effects, and the investigation of its potential applications in drug discovery.
Scientific Research Applications
Synthesis of Novel Compounds
4-Aminoisoquinoline-1-carbonitrile can be used as a starting reagent in the synthesis of novel compounds. For instance, it has been used in the synthesis of imidazo[5,1-a]isoquinolines .
Organic Synthesis Intermediate
This compound is also used as an intermediate in organic syntheses . This means it can be used in the production of a wide range of other chemical compounds.
Anticancer Research
In the field of medicinal chemistry, 4-Aminoisoquinoline-1-carbonitrile has shown potential in anticancer research. A series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile was synthesized using this compound. The synthesized compounds showed potent anticancer activities against human colon cancer .
Cytotoxicity Studies
The cytotoxic activity of the new synthesized tetrazolopyrimidine-6-carbonitrile compounds was investigated against HCT-116, MCF-7, MDA-MB-231, A549 human cancer cell lines and one human healthy normal cell line (RPE-1) using the MTT cytotoxicity assay .
Pesticide Synthesis
4-Aminoisoquinoline-1-carbonitrile can also be used in the synthesis of pesticides. For example, it has been used in the synthesis of fipronil, a highly effective broad-spectrum insecticide .
Bioactive Compound Synthesis
Due to its broad bioactive spectrum, 4-Aminoisoquinoline-1-carbonitrile is effective for the synthesis of bioactive compounds for both animals and plants .
Mechanism of Action
Target of Action
4-Aminoisoquinoline-1-carbonitrile is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are Plasmodium parasites , which cause malaria . These compounds interact with the parasite’s heme detoxification pathway, disrupting its survival and proliferation .
Mode of Action
The compound’s mode of action is multi-factorial. It has the ability to target lipids, inhibit the formation of haemozoin (a by-product of heme metabolism in the parasite), and generate reactive oxygen species . By inhibiting haemozoin formation, the compound prevents the detoxification of free heme, which is toxic to the parasite .
Biochemical Pathways
The affected biochemical pathway is the heme detoxification pathway in Plasmodium parasites . The disruption of this pathway leads to an accumulation of toxic free heme, which damages the parasite and prevents its proliferation .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is brain-permeant . It is also an inhibitor of CYP1A2 and CYP3A4, enzymes involved in drug metabolism .
Result of Action
The result of the compound’s action is the inhibition of Plasmodium parasite growth and proliferation , leading to the prevention and treatment of malaria . This is achieved through the disruption of the parasite’s heme detoxification pathway .
properties
IUPAC Name |
4-aminoisoquinoline-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-10-8-4-2-1-3-7(8)9(12)6-13-10/h1-4,6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILGQDQQFHALOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619246 | |
Record name | 4-Aminoisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisoquinoline-1-carbonitrile | |
CAS RN |
573758-69-7 | |
Record name | 4-Aminoisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.